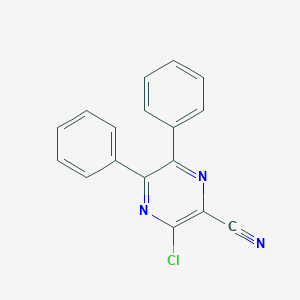

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C17H10ClN3. It belongs to the pyrazine family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile typically involves the reaction of 3,5-diphenylpyrazine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazines.

Oxidation: Formation of pyrazine N-oxides.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation and induce apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-2,5-dimethylpyrazine

- 3-Bromo-6-chloropyridine-2-carbonitrile

- 5-Chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide

Uniqueness

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other pyrazine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Actividad Biológica

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN3. The compound features a pyrazine ring substituted with two phenyl groups and a cyano group, contributing to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related pyrazine derivatives demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing that certain derivatives had MIC values as low as 0.004 mg/mL against Proteus mirabilis and other pathogens .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrazine Derivative | 0.004 | Proteus mirabilis |

| Related Pyrazine Derivative | 0.01 | Staphylococcus aureus |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazine derivatives has been explored in various studies. For instance, compounds with similar structures have been shown to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. In vitro assays indicated that these compounds could significantly lower COX-2 expression in macrophage cell lines .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation. A study utilizing various cancer cell lines indicated that certain pyrazine derivatives could induce apoptosis through the activation of caspases. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and growth.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazine derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications to the phenyl substituents significantly influenced the antimicrobial potency. The study concluded that this compound exhibited promising activity against resistant strains .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazine derivatives in a mouse model of acute inflammation. The administration of these compounds resulted in a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests that this compound could be further studied for its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

3-chloro-5,6-diphenylpyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3/c18-17-14(11-19)20-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STILKXBZDCHGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.